2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione
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Overview
Description
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is an organic compound that belongs to the class of thioethers. Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound features a morpholine ring, a dimethoxy-substituted phenyl ring, and a thione group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione typically involves the following steps:
Formation of the Dimethoxy-Substituted Phenyl Intermediate: This can be achieved through the methylation of 3,4-dihydroxy-5-methylphenyl using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions, such as heating in the presence of a solvent like toluene.
Formation of the Thione Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The thione group can act as a nucleophile or electrophile, participating in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione
- 2-(3,4-Dimethoxy-5-methylphenyl)-1-(piperidin-4-yl)ethane-1-thione
Uniqueness
2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is unique due to the presence of both the morpholine ring and the thione group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88517-15-1 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-5-methylphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C15H21NO3S/c1-11-8-12(9-13(17-2)15(11)18-3)10-14(20)16-4-6-19-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
WBIQJROBKMXLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
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